Dilaurylphosphatidylcholine

Catalog No.
S1520612
CAS No.
18656-40-1
M.F
C32H64NO8P
M. Wt
621.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dilaurylphosphatidylcholine

CAS Number

18656-40-1

Product Name

Dilaurylphosphatidylcholine

IUPAC Name

2,3-di(dodecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C32H64NO8P

Molecular Weight

621.8 g/mol

InChI

InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3

InChI Key

IJFVSSZAOYLHEE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC

Synonyms

1,2-dilauroyl-sn-glycero-3-phosphocholine, 1,2-dilauroylphosphatidylcholine, 1,2-dilauroylphosphatidylcholine, (+-)-isomer, 1,2-dilauroylphosphatidylcholine, (R)-isomer, 1,2-DLPC, dilauroyl lecithin, dilauroylphosphatidylcholine, dilaurylphosphatidylcholine

Canonical SMILES

CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC

Dilaurylphosphatidylcholine (DLPC), also known as 1,2-dilauroyl-sn-glycero-3-phosphatidylcholine, is a synthetic phospholipid []. Phospholipids are a class of molecules that form the major structural component of cell membranes in living organisms []. DLPC specifically has lauric acid (a medium-chain fatty acid) attached to both the sn-1 and sn-2 positions of the glycerol backbone, with a choline group linked to the phosphate group [].

DLPC plays a significant role in scientific research due to its ability to form artificial membranes. These artificial membranes mimic the structure and function of natural cell membranes, making them valuable tools for studying various biological processes such as membrane protein function, drug-membrane interactions, and membrane transport mechanisms [, ].


Molecular Structure Analysis

DLPC has a complex molecular structure with several key features:

  • Glycerol Backbone: The core structure consists of a glycerol molecule, which provides the foundation for attaching other components [].
  • Fatty Acids: Two lauric acid chains (12 carbons each) are attached to the sn-1 and sn-2 positions of the glycerol backbone via ester linkages. These fatty acid chains contribute to the hydrophobic nature of the molecule, which is crucial for membrane formation [].
  • Phosphate Group: A phosphate group is linked to the sn-3 position of the glycerol backbone. This phosphate group is negatively charged and hydrophilic (water-loving) [].
  • Choline Group: A choline group is attached to the phosphate group. The choline group is also hydrophilic and contains a positively charged quaternary amine [].

This combination of hydrophobic and hydrophilic regions within the DLPC molecule allows it to self-assemble in aqueous solutions to form bilayer structures, which resemble the natural phospholipid bilayer of cell membranes [].


Chemical Reactions Analysis

Synthesis

Decomposition

DLPC can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts like glycerol, fatty acids, phosphate, and choline. Additionally, enzymatic degradation by phospholipases can also occur in biological systems.

Physical and Chemical Properties

  • Melting Point: 42 °C (approximately) []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Poorly soluble in water, but soluble in organic solvents like chloroform and methanol []
  • Stability: Relatively stable under physiological conditions (neutral pH, room temperature). However, prolonged storage or exposure to extreme temperatures or light can lead to degradation.

DLPC's primary mechanism of action in scientific research lies in its ability to form artificial membranes. These membranes mimic the structure and function of natural cell membranes, allowing researchers to study various biological processes in a controlled environment. For example, DLPC vesicles can be used to encapsulate drugs or other molecules and investigate their interaction with membranes []. Additionally, DLPC membranes can be reconstituted with specific membrane proteins to study their function and behavior [].

  • Dust Inhalation: Inhalation of DLPC dust may cause irritation to the respiratory tract.
  • Skin and Eye Contact: Direct contact with DLPC may cause mild skin or eye irritation.

XLogP3

9.1

Other CAS

18656-40-1

Dates

Modify: 2023-08-15

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